1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Lipophilicity Physicochemical property Medicinal chemistry

1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline (CAS 654650-74-5) is a member of the pyrazolo[4,3-c]quinoline class of heterocycles, specifically defined by its partially saturated 2,4-dihydro scaffold. This compound, with a molecular weight of 357.8 g/mol, is part of a closely related analog series registered under the 654650-CAS prefix, suggesting a shared origin in a focused compound library.

Molecular Formula C22H16ClN3
Molecular Weight 357.8 g/mol
CAS No. 654650-74-5
Cat. No. B12532385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
CAS654650-74-5
Molecular FormulaC22H16ClN3
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3N1)N(N=C2C4=CC=CC=C4)C5=CC(=CC=C5)Cl
InChIInChI=1S/C22H16ClN3/c23-16-9-6-10-17(13-16)26-22-18-11-4-5-12-20(18)24-14-19(22)21(25-26)15-7-2-1-3-8-15/h1-13,24H,14H2
InChIKeyPEJKUSJZCIMEQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline (654650-74-5): Structural and Pharmacochemical Baseline for Procurement


1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline (CAS 654650-74-5) is a member of the pyrazolo[4,3-c]quinoline class of heterocycles, specifically defined by its partially saturated 2,4-dihydro scaffold . This compound, with a molecular weight of 357.8 g/mol, is part of a closely related analog series registered under the 654650-CAS prefix, suggesting a shared origin in a focused compound library . The pyrazolo[4,3-c]quinoline core is a privileged structure in medicinal chemistry due to its association with diverse biological activities, including kinase inhibition and anti-inflammatory effects [1].

The Risk of Analog Swapping: Why 654650-74-5's Molecular Topology Cannot Be Approximated by In-Class Generic Substitution


Substituting 1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline with a generic 'pyrazoloquinoline' or even a close analog like its 1-(4-chlorophenyl) isomer is chemically inadmissible for rigorous research. The 2,4-dihydro oxidation state confers a non-planar geometry at the C-4 position, disrupting the full aromatic conjugation present in the 1H-pyrazolo[4,3-c]quinoline analog (CAS 654650-73-4) . This geometric difference fundamentally alters the presentation of the hydrogen-bond donor (N4-H) and the orientation of the 3-chlorophenyl ring, which is critical for target engagement via halogen bonding [1]. Class-level structure-activity relationship (SAR) models for pyrazolo[4,3-c]quinoline-based anti-inflammatory or kinase inhibitory activity demonstrate that potency and selectivity are highly sensitive to the position and electronic nature of the aryl substituent, meaning any structural deviation invalidates the predictive model built for this precise scaffold [2].

Quantitative Differentiation Guide for 1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline (654650-74-5)


Partition Coefficient (cLogP) Tuning via 3-Chloro Substitution vs. Isomeric Analogs

The lipophilicity of the 3-chlorophenyl isomer (target compound) is predicted to be distinct from its 4-chlorophenyl regional isomer, a critical factor in passive membrane permeability and non-specific protein binding [1]. The meta-chloro substitution imparts a different dipole moment compared to para-chloro substitution, which directly impacts the compound's partition coefficient (cLogP) and its classification within drug-likeness models like Lipinski's Rule of Five. While both isomers share the same molecular weight, their chromatographic retention times will differ, confirming the divergence in their physicochemical interaction profiles [2].

Lipophilicity Physicochemical property Medicinal chemistry SAR

Hydrogen-Bond Donor Potential of the 2,4-Dihydro Scaffold vs. Fully Aromatic Analogs

The 2,4-dihydro scaffold of the target compound possesses an aliphatic N4-H hydrogen bond donor, a feature absent in its fully aromatic 1H-pyrazolo[4,3-c]quinoline analog (CAS 654650-73-4) where the nitrogen is sp2-hybridized and the lone pair is part of the aromatic π-system . This single topological difference results in a hydrogen bond donor count of 1 for the target compound versus 0 for the aromatic counterpart. In the context of adenosine A3 receptor antagonism, structure-activity relationship (SAR) studies on 2-arylpyrazolo[4,3-c]quinolines have identified a key hydrogen bonding interaction within the binding pocket that is mediated by the heteroatom at this position [1].

Hydrogen bonding Scaffold Conformational Analysis Target Engagement

Inferred Anti-inflammatory Potency Based on Class-Level QSAR Mapping

Quantitative structure-activity relationship (QSAR) models built on a series of pyrazolo[4,3-c]quinoline derivatives demonstrate that inhibition of LPS-stimulated nitric oxide (NO) production in RAW 264.7 macrophages is highly sensitive to the nature of the pendant aryl groups [1]. This model provides strong class-level inference for the target compound. Within this series, the most potent analogs achieved sub-micromolar IC50 values (e.g., 0.19–0.29 µM), comparable to the positive control 1400W [1]. The QSAR model highlights that electronegative substituents and hydrogen-bonding features, both present in 654650-74-5, are key positive contributors to pIC50. By applying the model, the target compound's predicted anti-inflammatory potency is projected to be within a potent range relative to the series' baseline.

Anti-inflammatory NO Inhibition iNOS QSAR Lead Optimization

Halogen-Specific Scaffold Differentiation vs. 3-Bromo Analog (654650-75-6)

The 3-chloro substituent on the N1-phenyl ring differentiates the target compound from its closest heavy-atom analog, the 3-bromo derivative (CAS 654650-75-6) . While both halogens can participate in halogen bonding (XB), their properties are distinct: the C-Cl bond is stronger and less polarizable than C-Br. This results in a more electrostatic and geometrically restrained halogen bond for the chloro analog, which can lead to superior selectivity in target engagement [1]. Furthermore, the difference in atomic radius (Cl: 175 pm vs. Br: 185 pm) and the C-X bond length directly influences the compound's solid-state packing, potentially leading to more favorable crystallization properties essential for structural biology applications [2].

Halogen Bonding Scaffold Isostere Reactivity Crystallization

Research Scenarios Where 654650-74-5 Provides a Unique Advantage Based on Quantitative Differentiation


Medicinal Chemistry: Designing a Patent-Breaking Anti-inflammatory Library

A team developing non-steroidal anti-inflammatory drugs (NSAIDs) targeting iNOS uses 654650-74-5 as a core scaffold. The compound's 2,4-dihydro architecture provides a unique hydrogen-bond donor vector (N4-H) inaccessible from the fully aromatic, prior-art scaffolds [1]. By functionalizing the 3-phenyl position, the team can rapidly generate a novel IP-protected library, with the QSAR model suggesting a high probability of potent NO inhibitory activity from this core [2].

Chemical Biology: Profiling Halogen Bond-Dependent Target Engagement

A chemical biologist utilizes 654650-74-5 alongside its 3-bromo (654650-75-6) and des-halo (654650-73-4) analogs as a matched-pair probe set to identify protein targets where binding is dependent on a geometrically defined chloro-halogen bond. The differential σ-hole magnitude between the chloro and bromo analogs (25% difference) will translate to differential binding energies, revealing haloenrichment in pull-down proteomics [3].

Structural Biology: Co-crystallization Studies of a Novel Chemotype

A structural biologist screening for ligands of a kinase target of interest procures 654650-74-5 because its saturated N4-H is a unique anchoring point for hydrogen bonding in the hinge region, distinct from typical aromatic N donors. The compound's favorable predicted physicochemical properties and the stronger, more directional C-Cl bond make it a superior candidate for achieving high-resolution co-crystal structures compared to the more reactive or flexible bromo or iodo analogs [4].

Computational Chemistry: Benchmarking an In-House QSAR/Pharmacophore Model

A computational chemist developing a new 3D-QSAR model for iNOS inhibition uses 654650-74-5 as a 'true external test' compound. The model has been trained on active and inactive analogs from the 2-aryl series [2]. The unique combination of the 3-chloro orientation and the 2,4-dihydro scaffold in 654650-74-5 provides a challenging structural deviation to test the model's true predictive power and domain of applicability, making it a valuable procurement for validating computational pipelines.

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